SKA-121

描述

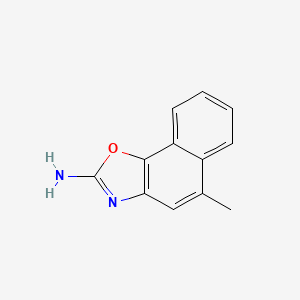

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methylbenzo[g][1,3]benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGUERWMMMQFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKA-121

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo pharmacological properties. The information is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Positive Allosteric Modulation of KCa3.1

This compound functions as a positive-gating modulator of the KCa3.1 channel.[1][2] Its primary mechanism involves sensitizing the channel to intracellular calcium (Ca²⁺), thereby increasing the channel's open probability at a given Ca²⁺ concentration.[1] This is achieved by shifting the calcium-concentration response curve of the KCa3.1 channel to the left.[1]

The gating of KCa3.1 channels is intrinsically dependent on the binding of Ca²⁺ to calmodulin (CaM), a protein constitutively associated with the channel's calmodulin-binding domain (CaM-BD). This compound binds to a site at the interface between CaM and the CaM-BD. This interaction stabilizes the Ca²⁺-bound conformation of CaM, thus facilitating channel opening.

Structural and mutagenesis studies have identified key amino acid residues involved in the binding of this compound. It is suggested that benzothiazole/oxazole-type activators, including this compound, bind "deep" within the CaM-BD/CaM interface, forming a hydrogen bond with glutamic acid at position 54 (E54) on CaM. In the KCa3.1 channel, this compound is thought to form an additional hydrogen bond network with arginine at position 362 (R362). The selectivity of this compound for KCa3.1 over KCa2.3 is attributed to enhanced shape complementarity and hydrophobic interactions with serine at position 372 (S372) and methionine at position 368 (M368) on KCa3.1, as well as methionine at position 72 (M72) on CaM.

Signaling Pathway Diagram

Caption: Mechanism of this compound as a positive allosteric modulator of the KCa3.1 channel.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on KCa Channels

| Channel | EC₅₀ (nM) | Assay Type | Reference |

| KCa3.1 | 109 ± 14 | Whole-cell patch-clamp | |

| KCa2.1 | 8,700 | Whole-cell patch-clamp | |

| KCa2.2 | 6,800 | Whole-cell patch-clamp | |

| KCa2.3 | 4,400 ± 1,600 | Whole-cell patch-clamp |

Table 2: Selectivity Profile of this compound

| Channel Type | Selectivity over KCa3.1 | Notes | Reference |

| KCa2.3 | 41-fold | ||

| Voltage-gated K⁺ (Kᵥ) Channels (Kᵥ1.3, Kᵥ2.1, Kᵥ3.1, Kᵥ11.1) | 200- to 400-fold | ||

| Voltage-gated Na⁺ (Naᵥ) Channels (Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.7) | 200- to 400-fold | ||

| Voltage-gated Ca²⁺ (Caᵥ) Channels (Caᵥ1.2) | 200- to 400-fold |

Table 3: In Vivo Efficacy of this compound

| Species | Model | Dose | Effect | Reference |

| Mouse | Normotensive | 100 mg/kg (i.p.) | Significant lowering of mean arterial blood pressure | |

| Mouse | Hypertensive | 100 mg/kg (i.p.) | Significant lowering of mean arterial blood pressure | |

| Mouse | KCa3.1⁻/⁻ | 100 mg/kg (i.p.) | No effect on mean arterial blood pressure | |

| Porcine | Coronary Arteries (ex vivo) | EC₅₀ = 7.9 nM | Potentiation of bradykinin-induced endothelium-dependent relaxation |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is used to determine the potency and selectivity of this compound on various ion channels.

-

Cell Lines: HEK293 cells stably expressing the target ion channel (e.g., KCa3.1, KCa2.x).

-

Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier.

-

Internal (Pipette) Solution: Contains a buffered Ca²⁺ concentration (e.g., 250 nM free Ca²⁺) to elicit channel activity.

-

External (Bath) Solution: Standard physiological saline solution.

-

Procedure:

-

Establish a whole-cell recording configuration.

-

Apply a voltage protocol to elicit channel currents.

-

Perfuse the cell with increasing concentrations of this compound.

-

Measure the potentiation of the current at each concentration.

-

Construct a concentration-response curve and calculate the EC₅₀ value.

-

-

Data Analysis: The potentiation of the current by this compound is used to determine its efficacy and potency.

Experimental Workflow Diagram: In Vitro Patch-Clamp

Caption: A generalized workflow for determining the EC₅₀ of this compound using whole-cell patch-clamp.

In Vivo Blood Pressure Telemetry

This protocol is employed to assess the effect of this compound on blood pressure in a conscious, freely moving animal model.

-

Animal Model: Normotensive and hypertensive mice (e.g., C57Bl/6J), and KCa3.1 knockout mice.

-

Surgical Procedure: Implantation of a telemetric blood pressure transducer into the carotid artery.

-

Drug Administration:

-

Intraperitoneal (i.p.) Injection: this compound is dissolved in a vehicle such as peanut oil/DMSO (9:1 v/v) and administered at a specified dose (e.g., 100 mg/kg).

-

Oral Administration: this compound can be administered orally, potentially in drinking water.

-

-

Data Acquisition: Continuous monitoring of mean arterial blood pressure (MAP) and heart rate (HR) via the telemetry system.

-

Procedure:

-

Allow animals to recover from surgery and establish a baseline blood pressure reading.

-

Administer this compound or vehicle control.

-

Record MAP and HR for a specified duration post-administration.

-

-

Data Analysis: Compare the changes in MAP and HR between the this compound treated group and the vehicle control group.

Pharmacokinetics

Limited pharmacokinetic data for this compound in mice is available.

-

Half-life: Approximately 20 minutes.

-

Plasma Concentration: After a 10 mg/kg intravenous injection, plasma concentrations were 21.3 ± 2.4 µM at 5 minutes, 483 ± 231 nM at 1 hour, and 53 ± 44 nM at 4 hours.

-

Oral Bioavailability: Approximately 25%.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the KCa3.1 channel. Its high potency and selectivity make it a suitable candidate for further investigation into the therapeutic potential of KCa3.1 activation in conditions such as hypertension and vasodilation. The detailed mechanistic and methodological information provided in this guide serves as a foundational resource for researchers aiming to utilize this compound in their studies.

References

what is SKA-121 compound

An In-Depth Technical Guide to the KCa3.1 Activator SKA-121

Compound Overview

This compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Developed through an isosteric replacement approach, this compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of KCa3.1 channels.[3][4] Its mechanism of action involves sensitizing the KCa3.1 channel to intracellular calcium, thereby increasing potassium efflux and causing membrane hyperpolarization. This activity underlies its observed effects on vascular tone and blood pressure.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 5-Methylnaphth[2,1-d]oxazol-2-amine | |

| Molecular Formula | C₁₂H₁₀N₂O | |

| Molecular Weight | 198.22 g/mol | |

| CAS Number | 1820708-73-3 | |

| LogP | 1.79 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol |

Pharmacological Data

This compound exhibits high potency and selectivity for KCa3.1 channels. The following tables summarize its key pharmacological parameters.

In Vitro Potency and Selectivity

| Target | Parameter | Value | Notes | Reference |

| KCa3.1 | EC₅₀ | 109 ± 14 nM | Whole-cell patch-clamp electrophysiology with 250 nM free Ca²⁺ in the internal solution. | |

| KCa2.1 | EC₅₀ | 8,700 nM | ||

| KCa2.2 | EC₅₀ | 6,800 nM | ||

| KCa2.3 | EC₅₀ | 4.4 ± 1.6 µM | 41-fold selectivity for KCa3.1 over KCa2.3. | |

| Kᵥ, Naᵥ, Caᵥ1.2 Channels | - | 200- to 400-fold selective | Tested against a panel of representative voltage-gated potassium (Kᵥ1.3, Kᵥ2.1, Kᵥ3.1, Kᵥ11.1), sodium (Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.7), and calcium (Caᵥ1.2) channels. |

In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing | Reference |

| Half-life | ~20 minutes | 10 mg/kg intravenous | |

| Oral Bioavailability | ~25% | Oral administration | |

| Plasma Concentration | 21.3 ± 2.4 µM | 5 minutes post 10 mg/kg i.v. injection | |

| 483 ± 231 nM | 1 hour post 10 mg/kg i.v. injection | ||

| 53 ± 44 nM | 4 hours post 10 mg/kg i.v. injection |

In Vivo Efficacy in Mice

| Experiment | Dose | Effect | Notes | Reference |

| Blood Pressure Reduction | 100 mg/kg i.p. | Significantly lowers mean arterial blood pressure | Effect observed in normotensive and hypertensive wild-type mice, but not in KCa3.1⁻/⁻ mice. | |

| 30 mg/kg i.p. | No significant alteration in mean arterial blood pressure | |||

| Vasodilation | - | Potentiates bradykinin-induced vasodilation ex vivo | EC₅₀ of 7.9 nM for potentiation of bradykinin-induced endothelium-dependent relaxation in large porcine coronary arteries. |

Signaling Pathway and Mechanism of Action

This compound acts as a positive gating modulator of the KCa3.1 channel. The binding of intracellular Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel, is a prerequisite for channel opening. This compound enhances the sensitivity of this gating mechanism to Ca²⁺, leading to channel opening at lower intracellular Ca²⁺ concentrations. This results in an increased K⁺ efflux, leading to hyperpolarization of the cell membrane. In vascular endothelial cells, this hyperpolarization leads to vasodilation and a subsequent decrease in blood pressure.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to SKA-121: A Selective KCa3.1 Potassium Channel Activator

This technical guide provides a comprehensive overview of this compound, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document details its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization.

Introduction to KCa3.1 and this compound

The KCa3.1 channel, also known as IKCa1 or SK4, is a voltage-independent potassium channel gated by intracellular calcium (Ca²⁺).[1][2] Its activation is mediated by the binding of Ca²⁺ to calmodulin (CaM), a protein constitutively associated with the channel's C-terminus.[1][2][3] The subsequent efflux of potassium ions (K⁺) leads to membrane hyperpolarization. This change in membrane potential is a critical regulator of the driving force for Ca²⁺ influx, thereby modulating a variety of cellular processes including proliferation, migration, and immune responses. KCa3.1 channels are expressed in various non-excitable tissues and cells, such as T and B lymphocytes, macrophages, vascular endothelium, and fibroblasts, making them a promising therapeutic target for conditions like autoimmunity, fibrosis, and vascular diseases.

This compound (5-methylnaphtho[2,1-d]oxazol-2-amine) is a potent and selective activator of the KCa3.1 channel. It functions as a positive gating modulator, increasing the channel's sensitivity to intracellular Ca²⁺ and thereby enhancing its activity at physiological Ca²⁺ concentrations.

Mechanism of Action

This compound exerts its effect by binding to the interface between calmodulin (CaM) and the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel. This allosteric modulation enhances the coupling between Ca²⁺ binding and channel gating, effectively shifting the calcium-concentration response curve of the channel to the left. This means the channel can be activated at lower intracellular Ca²⁺ concentrations. The resulting increase in K⁺ efflux hyperpolarizes the cell membrane, which in turn increases the electrochemical gradient for Ca²⁺ entry through channels like store-operated Ca²⁺ channels.

The selectivity of this compound for KCa3.1 over the closely related KCa2 channels is attributed to specific molecular interactions. Structural modeling and mutagenesis studies suggest that this compound forms a hydrogen bond network with residue R362 in KCa3.1, an interaction that is less favorable in KCa2 channels where the corresponding residue is a serine. Furthermore, improved shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1 and M72 on CaM contribute to its enhanced selectivity.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various electrophysiological studies. The data highlights its significant selectivity for KCa3.1 over other potassium channel subtypes.

| Parameter | Target Channel | Value | Reference |

| EC₅₀ | KCa3.1 (IKCa1) | 109 nM | |

| KCa2.3 (SK3) | 4,400 nM (4.4 µM) | ||

| KCa2.2 (SK2) | 6,800 nM (6.8 µM) | ||

| KCa2.1 (SK1) | 8,700 nM (8.7 µM) | ||

| Selectivity | KCa3.1 vs KCa2.3 | ~40-fold | |

| KCa3.1 vs K_V & Na_V Channels | 200 to 400-fold |

| Pharmacokinetic Parameter | Species | Value | Reference |

| Half-life (t₁/₂) | Mouse | ~20 minutes | |

| Oral Bioavailability | Mouse | ~25% |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of this compound's effect on KCa3.1 channel activity.

Objective: To determine the EC₅₀ of this compound on KCa3.1 channels and assess its selectivity against other KCa channels.

Methodology:

-

Cell Preparation: Use a stable cell line expressing the human KCa3.1 channel (e.g., HEK293 cells). Culture cells to 50-80% confluency.

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 8.5 CaCl₂ (to achieve a free [Ca²⁺] of ~250 nM), 2 K₂ATP (pH 7.2 with KOH). The free Ca²⁺ concentration is critical and should be precisely calculated.

-

-

Recording:

-

Establish a whole-cell gigaseal (>1 GΩ) on a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a potential of -80 mV.

-

Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) every 10 seconds to elicit K⁺ currents.

-

After establishing a stable baseline current, perfuse the cell with the external solution containing varying concentrations of this compound.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +40 mV).

-

Plot the concentration-response curve by normalizing the current potentiation against the this compound concentration.

-

Fit the data to the Hill equation to determine the EC₅₀ value.

-

Repeat the protocol for cells expressing other channel subtypes (KCa2.1, KCa2.2, KCa2.3) to determine selectivity.

-

In Vivo Blood Pressure Measurement in Mice

This protocol assesses the physiological effect of this compound on cardiovascular parameters in a living organism.

Objective: To determine if this compound lowers mean arterial blood pressure (MAP) and to confirm this effect is KCa3.1-dependent.

Methodology:

-

Animal Model: Use 12-week-old male C57Bl/6J mice (wild-type) and KCa3.1 knockout mice for comparison.

-

Drug Formulation:

-

Intravenous (i.v.): Dissolve this compound at 5 mg/mL in a vehicle of 10% Cremophor EL and 90% phosphate-buffered saline (PBS).

-

Intraperitoneal (i.p.): Dissolve this compound in a vehicle of peanut oil/DMSO (9:1 v/v).

-

-

Procedure:

-

For telemetry experiments, surgically implant telemeters to continuously monitor blood pressure and heart rate. Allow for a recovery period.

-

Administer a single dose of this compound (e.g., 30 or 100 mg/kg) via i.p. injection. Administer vehicle to a control group.

-

Alternatively, for pharmacokinetic studies, administer 10 mg/kg via tail vein (i.v.) injection.

-

-

Data Collection:

-

Continuously record mean arterial pressure (MAP) and heart rate (HR) using the telemetry system.

-

For pharmacokinetic analysis, collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr) after administration.

-

-

Data Analysis:

-

Compare the change in MAP and HR in this compound treated mice versus vehicle-treated controls.

-

Compare the response in wild-type mice versus KCa3.1 knockout mice to confirm target specificity. A lack of response in knockout mice indicates the effect is mediated by KCa3.1.

-

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the KCa3.1 channel. Its high potency and selectivity make it a superior research compound compared to less selective, first-generation activators. The data and protocols presented in this guide offer a foundational resource for scientists investigating KCa3.1-mediated signaling pathways and for professionals in drug development exploring the therapeutic potential of KCa3.1 activation.

References

- 1. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1- d]oxazol-2-amine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of SKA-121: A KCa3.1 Channel Potentiator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SKA-121 is a novel small molecule that acts as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2] Developed through an isosteric replacement approach, this compound has demonstrated significant potential in preclinical studies as a selective tool for investigating the physiological roles of KCa3.1 channels and as a potential therapeutic agent.[3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative data, experimental protocols, and relevant signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for this compound, detailing its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Channel | EC50 (nM) | Assay Conditions |

| KCa3.1 | 109 ± 14 | Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution |

| KCa2.3 | 4,400 ± 1,600 | Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution |

| KCa2.1 | 8,700 | Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution |

| KCa2.2 | 6,800 | Whole-cell patch-clamp electrophysiology with 250 nM free Ca2+ in the internal solution |

Data sourced from[1]

Table 2: Selectivity Profile of this compound

| Channel Type | Specific Channels | Selectivity Fold (over KCa3.1) |

| Small-conductance Ca2+-activated K+ channels | KCa2.1, KCa2.2, KCa2.3 | ~40-80 |

| Voltage-gated K+ channels (KV) | KV1.3, KV2.1, KV3.1, KV11.1 | 200-400 |

| Voltage-gated Na+ channels (NaV) | NaV1.2, NaV1.4, NaV1.5, NaV1.7 | 200-400 |

| Voltage-gated Ca2+ channels (CaV) | CaV1.2 | 200-400 |

Data sourced from

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing |

| Half-life | ~20 minutes | 10 mg/kg i.v. |

| Oral Availability | ~25% | Not specified |

| Plasma Concentration (5 min post-i.v. injection) | 21.3 ± 2.4 µM | 10 mg/kg |

| Plasma Concentration (1 hr post-i.v. injection) | 483 ± 231 nM | 10 mg/kg |

| Plasma Concentration (4 hr post-i.v. injection) | 53 ± 44 nM | 10 mg/kg |

Data sourced from

Table 4: In Vivo Efficacy of this compound in Mice

| Effect | Dose | Animal Model |

| Lowered Mean Arterial Blood Pressure | 100 mg/kg i.p. | Normotensive and hypertensive wild-type mice |

| No significant alteration in MAP | 30 mg/kg | Not specified |

| No effect on MAP | 100 mg/kg i.p. | KCa3.1 knockout mice |

Data sourced from

Signaling Pathway and Mechanism of Action

This compound functions as a positive gating modulator of the KCa3.1 channel. This means it enhances the channel's opening probability in the presence of intracellular calcium. The proposed mechanism involves this compound binding to a site at the interface between the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel and calmodulin (CaM). This interaction stabilizes the open conformation of the channel, leading to increased potassium efflux and subsequent cell hyperpolarization. This hyperpolarization can, in turn, influence various physiological processes, such as smooth muscle relaxation and endothelial-dependent vasodilation.

Caption: Mechanism of action of this compound on the KCa3.1 channel.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of this compound on KCa channels.

Methodology:

-

Cell Culture: Use cell lines stably expressing human KCa3.1, KCa2.1, KCa2.2, or KCa2.3 channels.

-

Electrophysiology Setup: Employ the whole-cell patch-clamp technique.

-

Solutions:

-

Internal (Pipette) Solution: Contains a buffered solution with a fixed free Ca2+ concentration of 250 nM.

-

External (Bath) Solution: Standard physiological saline solution.

-

-

Procedure:

-

Establish a whole-cell recording configuration.

-

Apply voltage ramps to elicit channel currents.

-

Perfuse the cell with increasing concentrations of this compound (typically in seven-point concentration-response curves).

-

Record the potentiation of the KCa current at each concentration.

-

-

Data Analysis:

-

Plot the concentration-response data.

-

Fit the data to a Hill equation to determine the EC50 value for each channel subtype.

-

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

-

Animal Model: Use twelve-week-old male C57Bl/6J mice.

-

Drug Formulation and Administration:

-

Intravenous (i.v.): Dissolve this compound at 5 mg/mL in a vehicle of 10% CremophorEL and 90% phosphate-buffered saline. Inject 10 mg/kg into the tail vein.

-

Oral (p.o.): Administer orally to a separate group of mice.

-

-

Blood Sampling:

-

Collect blood samples into EDTA tubes at various time points post-administration (e.g., 5 minutes, 1 hour, 4 hours).

-

Blood can be collected from the saphenous vein for intermediate time points and via cardiac puncture for the terminal time point under deep isoflurane anesthesia.

-

-

Sample Processing and Analysis:

-

Separate plasma from the blood samples.

-

Analyze the plasma concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Plot the plasma concentration-time curve.

-

Calculate pharmacokinetic parameters such as half-life and oral bioavailability.

-

In Vivo Efficacy Studies in Mice

Objective: To evaluate the effect of this compound on mean arterial blood pressure (MAP).

Methodology:

-

Animal Model: Use normotensive and hypertensive wild-type mice, as well as KCa3.1 knockout mice as a negative control.

-

Blood Pressure Monitoring: Use telemetry to continuously monitor MAP.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at doses of 30 mg/kg and 100 mg/kg. A vehicle control group (e.g., peanut oil/DMSO) should also be included.

-

Data Collection: Record MAP before and after drug administration.

-

Data Analysis: Compare the changes in MAP between the different treatment groups and animal models.

Experimental Workflow

The following diagram illustrates the typical preclinical development workflow for a compound like this compound.

References

An In-depth Technical Guide to the Target Protein Interaction of SKA-121

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-121 is a novel small molecule that has garnered significant interest within the scientific community for its potent and selective activation of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, detailing the mechanism of action, binding kinetics, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Core Interaction: this compound and the KCa3.1 Channel

This compound acts as a positive allosteric modulator of the KCa3.1 channel. This means it enhances the channel's activity without directly binding to the active site for calcium, the primary gating ion. The primary target protein of this compound is the KCa3.1 potassium channel , a key regulator of membrane potential in various cell types.[1][2][3]

Mechanism of Action

This compound functions as a positive-gating modulator . Its binding to the KCa3.1 channel complex increases the channel's sensitivity to intracellular calcium. This is achieved by shifting the calcium-concentration response curve of the KCa3.1 channel to the left. In essence, at a given intracellular calcium concentration, the presence of this compound leads to a higher probability of the KCa3.1 channel being in its open state.

Computational modeling and mutagenesis studies suggest that this compound binds to a site located at the interface between the calmodulin-binding domain (CaM-BD) of the channel and calmodulin (CaM). Specifically, it is proposed that benzothiazole/oxazole-type activators like this compound bind "deep" within this interface, forming a hydrogen bond with glutamic acid at position 54 (E54) on CaM. The selectivity of this compound for KCa3.1 over the related KCa2.3 channel is attributed to better shape complementarity and hydrophobic interactions with specific amino acid residues (S372 and M368 on KCa3.1 and M72 on CaM) at this binding interface.

Quantitative Data on this compound Interaction

The potency and selectivity of this compound have been quantified through various electrophysiological studies. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Experimental Method |

| EC50 | 109 nM (± 14 nM) | KCa3.1 | Whole-cell patch-clamp electrophysiology |

| EC50 | 4.4 µM (± 1.6 µM) | KCa2.3 | Whole-cell patch-clamp electrophysiology |

| EC50 | 8,700 nM | KCa2.1 | Whole-cell patch-clamp electrophysiology |

| EC50 | 6,800 nM | KCa2.2 | Whole-cell patch-clamp electrophysiology |

Table 1: Potency of this compound on KCa Channels.

| Channel Family | Selectivity over KCa3.1 |

| KCa2.3 | ~40-fold |

| KCa2.1 | ~80-fold |

| KCa2.2 | ~62-fold |

| Voltage-gated K+ (KV) Channels (KV1.3, KV2.1, KV3.1, KV11.1) | 200- to 400-fold |

| Voltage-gated Na+ (NaV) Channels (NaV1.2, NaV1.4, NaV1.5, NaV1.7) | 200- to 400-fold |

| Voltage-gated Ca2+ (CaV) Channels (CaV1.2) | 200- to 400-fold |

Table 2: Selectivity Profile of this compound.

Signaling Pathway and Physiological Effects

Activation of KCa3.1 channels by this compound leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization has significant physiological consequences, particularly in the vasculature. In endothelial cells, KCa3.1 activation contributes to endothelium-dependent hyperpolarization (EDH), a key mechanism for vasodilation. This compound has been shown to potentiate bradykinin-induced endothelium-dependent relaxation. This ultimately leads to a lowering of mean arterial blood pressure, an effect observed in both normotensive and hypertensive animal models.

References

The Downstream Effects of SKA-121 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). Activation of KCa3.1 channels by this compound leads to membrane hyperpolarization in various cell types, particularly endothelial cells, resulting in a cascade of downstream effects. This technical guide provides an in-depth overview of the known downstream consequences of this compound activation, including quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and KCa3.1

The KCa3.1 channel is a voltage-independent potassium channel gated by intracellular calcium.[1] Upon binding of calcium to its associated calmodulin, the channel opens, allowing potassium ions to flow out of the cell, which hyperpolarizes the cell membrane.[1] KCa3.1 channels are expressed in various tissues and play crucial roles in regulating processes such as endothelial function, immune responses, and cell proliferation.[2]

This compound is a small molecule that enhances the activity of KCa3.1 channels.[3] It acts as a positive allosteric modulator, meaning it increases the channel's sensitivity to intracellular calcium, thereby promoting channel opening at lower calcium concentrations. This targeted activation of KCa3.1 makes this compound a valuable tool for studying the physiological roles of this channel and a potential therapeutic agent for conditions such as hypertension and certain inflammatory diseases.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's activity and its downstream effects.

Table 1: Potency and Selectivity of this compound

| Channel | EC50 | Selectivity vs. KCa3.1 | Reference |

| KCa3.1 | 109 nM | - | |

| KCa2.3 | 4.4 µM | ~40-fold | |

| KV Channels (various) | >20 µM | >200-fold | |

| NaV Channels (various) | >20 µM | >200-fold | |

| CaV1.2 | >20 µM | >200-fold |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Treatment | Effect | Reference |

| Mean Arterial Blood Pressure (Normotensive Mice) | 100 mg/kg this compound | Significant reduction | |

| Mean Arterial Blood Pressure (Hypertensive Mice) | 100 mg/kg this compound | Significant reduction | |

| Bradykinin-Induced Vasodilation | This compound (ex vivo) | Potentiation |

Signaling Pathways of this compound Activation

Activation of KCa3.1 channels by this compound in endothelial cells initiates a signaling cascade that leads to vasodilation. The primary mechanism involves membrane hyperpolarization, which has several downstream consequences.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on KCa3.1 channel activity in a heterologous expression system (e.g., HEK293 cells stably expressing human KCa3.1).

Materials:

-

HEK293 cells expressing KCa3.1

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 300 nM) (pH 7.2 with KOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

-

Culture HEK293-KCa3.1 cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Pull patch pipettes and fill with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

-

Record baseline currents.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Record currents in the presence of this compound.

-

Analyze the change in current amplitude to determine the effect of this compound.

Intracellular Calcium Measurement

This protocol describes how to measure changes in intracellular calcium concentration in response to an agonist, and how this compound modulates this response in endothelial cells.

Materials:

-

Primary endothelial cells (e.g., HUVECs)

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Agonist that increases intracellular calcium (e.g., Bradykinin)

-

This compound stock solution

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Seed endothelial cells in a 96-well black-walled plate.

-

Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Pre-incubate the cells with either vehicle or this compound at the desired concentration for 15-30 minutes.

-

Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).

-

Add the agonist (e.g., Bradykinin) to the wells.

-

Immediately begin recording the fluorescence ratio over time.

-

Analyze the change in the fluorescence ratio to determine the effect of this compound on the agonist-induced calcium response.

Conclusion

This compound is a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the KCa3.1 channel. Its ability to selectively activate this channel provides a means to study the downstream consequences of KCa3.1-mediated hyperpolarization in various cell types. The primary downstream effects include endothelial hyperpolarization, leading to vasodilation and a reduction in blood pressure. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of ion channel pharmacology and cardiovascular therapeutics. Further research into the downstream effects of this compound activation may uncover novel therapeutic applications for this and other KCa3.1 modulators.

References

- 1. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SKA-121 in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKA-121 is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). This channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types. By activating KCa3.1, this compound influences a cascade of downstream cellular pathways, making it a valuable tool for studying the physiological and pathological roles of this channel and a potential therapeutic agent for a range of disorders, including cardiovascular diseases and inflammatory conditions. This guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various ion channels using electrophysiological techniques. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on KCa Channels

| Channel | EC50 (nM) | Experimental Method | Reference |

| KCa3.1 | 109 | Whole-cell patch-clamp | [1][2] |

| KCa2.3 | 4,400 | Whole-cell patch-clamp | [1][2] |

| KCa2.2 | 6,800 | Whole-cell patch-clamp | [2] |

| KCa2.1 | 8,700 | Whole-cell patch-clamp |

Table 2: Selectivity of this compound against other Ion Channels

| Channel Type | Specific Channels Tested | Selectivity Fold (over KCa3.1) | Reference |

| Voltage-gated K+ (Kv) | Kv1.3, Kv2.1, Kv3.1, Kv11.1 | >200-400 | |

| Voltage-gated Na+ (Nav) | Nav1.2, Nav1.4, Nav1.5, Nav1.7 | >200-400 | |

| Voltage-gated Ca2+ (Cav) | Cav1.2 | >200-400 |

Core Cellular Pathway Modulated by this compound

The primary mechanism of action of this compound is the positive allosteric modulation of the KCa3.1 channel. Activation of this channel leads to the efflux of potassium (K+) ions from the cell, resulting in hyperpolarization of the cell membrane. This change in membrane potential is a critical event that initiates a variety of downstream signaling pathways.

KCa3.1 Activation and Membrane Hyperpolarization

The binding of intracellular calcium (Ca2+) to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel, is a prerequisite for channel gating. This compound acts as a positive gating modulator, increasing the sensitivity of the channel to Ca2+ and promoting its open state. This leads to an increased K+ efflux and subsequent membrane hyperpolarization.

Downstream Signaling Cascades

The hyperpolarization induced by KCa3.1 activation has profound effects on cellular calcium homeostasis and subsequently influences multiple signaling pathways involved in cell proliferation, inflammation, and vasodilation.

Membrane hyperpolarization increases the electrochemical gradient for Ca2+ entry into the cell through various calcium channels. This sustained increase in intracellular Ca2+ can activate calcium-dependent transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). Activated NFAT translocates to the nucleus and regulates the expression of genes involved in cell growth and inflammation.

In endothelial cells, the activation of KCa3.1 is a key component of Endothelium-Derived Hyperpolarizing Factor (EDHF)-mediated vasodilation. This compound potentiates this effect. The hyperpolarization of endothelial cells is conducted to adjacent smooth muscle cells, leading to their relaxation and vasodilation. This mechanism is particularly important in resistance arteries and contributes to the regulation of blood pressure.

KCa3.1 is expressed in various immune cells, and its activity has been linked to inflammatory responses. Blockade of KCa3.1 has been shown to suppress the activation of NF-κB and STAT3 signaling pathways in macrophages, thereby reducing the production of pro-inflammatory cytokines. While this compound is an activator, understanding these opposing effects is crucial for defining its therapeutic window. The context-dependent role of KCa3.1 in inflammation warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCa3.1 channel in response to this compound.

-

Cell Preparation: HEK-293 cells stably expressing human KCa3.1 are cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to a final concentration of 250 nM (pH 7.2 with KOH).

-

-

Recording:

-

Coverslips with adherent cells are placed in a recording chamber on an inverted microscope.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

Currents are elicited by voltage ramps from -120 mV to +40 mV over 200 ms.

-

This compound is applied at various concentrations via a perfusion system to determine the EC50.

-

Bradykinin-Induced Vasodilation Assay

This ex vivo assay assesses the functional effect of this compound on vascular tone.

-

Tissue Preparation: Segments of porcine coronary arteries are dissected and mounted in an organ bath.

-

Solutions: Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, continuously gassed with 95% O2/5% CO2 at 37°C.

-

Procedure:

-

Arterial rings are pre-contracted with a thromboxane A2 mimetic (e.g., U46619).

-

Cumulative concentration-response curves to bradykinin are generated in the absence and presence of increasing concentrations of this compound.

-

Changes in isometric tension are recorded to quantify vasodilation.

-

Conclusion

This compound is a valuable pharmacological tool for elucidating the diverse roles of the KCa3.1 channel in cellular physiology. Its ability to selectively activate KCa3.1 allows for the precise investigation of downstream signaling pathways involved in crucial processes such as vasodilation, cell proliferation, and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers in academia and industry, facilitating further exploration of the therapeutic potential of targeting the KCa3.1 channel. Further studies are warranted to fully understand the context-dependent effects of this compound in various disease models.

References

Structural Analysis of SKA-121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SKA-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document outlines the compound's chemical properties, mechanism of action, and its role in relevant signaling pathways, supported by quantitative data and detailed experimental protocols.

Compound Profile

This compound, with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine, is a potent and selective activator of KCa3.1 channels.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 5-Methylnaphth[2,1-d]oxazol-2-amine |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.23 g/mol |

| CAS Number | 1820708-73-3 |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol |

Mechanism of Action

This compound acts as a positive allosteric modulator of KCa3.1 channels, which means it enhances the channel's sensitivity to intracellular calcium.[1] This leads to an increased probability of channel opening at a given calcium concentration. The activation of KCa3.1 channels in endothelial cells plays a crucial role in the regulation of vascular tone.

Potency and Selectivity

This compound exhibits high potency for KCa3.1 channels with an EC₅₀ of 109 nM. It displays significant selectivity for KCa3.1 over other potassium channels, as detailed in the table below.

| Channel | EC₅₀ (nM) | Selectivity (fold vs KCa3.1) |

| KCa3.1 | 109 | - |

| KCa2.1 | 8,700 | ~80 |

| KCa2.2 | 6,800 | ~62 |

| KCa2.3 | 4,400 | ~40 |

| Kᵥ Channels | - | 200 to 400-fold |

| Naᵥ Channels | - | 200 to 400-fold |

Data compiled from multiple sources.

Signaling Pathway

The activation of KCa3.1 channels by this compound in endothelial cells initiates a signaling cascade that leads to vasodilation. An increase in intracellular Ca²⁺, triggered by various physiological stimuli, leads to the opening of KCa3.1 channels. This results in an efflux of potassium ions (K⁺), causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is then transmitted to the adjacent vascular smooth muscle cells, leading to their relaxation and ultimately, vasodilation. This process is a key component of endothelium-derived hyperpolarization (EDH).

Pharmacokinetics

Pharmacokinetic studies in mice have provided initial data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Parameter | Value |

| Half-life (t½) | ~20 minutes |

| Plasma Decay | 21.3 ± 2.4 µM at 5 minutes; 483 ± 231 nM at 1 hour; 53 ± 44 nM at 4 hours |

| Oral Availability | ~25% |

Data from in-vivo mouse studies.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the activity of KCa3.1 channels in response to this compound.

Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 are cultured under standard conditions.

-

Cells are plated on glass coverslips 24-48 hours before the experiment.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and free Ca²⁺ buffered to a final concentration of 250 nM (pH 7.2 with KOH).

Recording Procedure:

-

Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a giga-ohm seal with a single cell.

-

The whole-cell configuration is established by applying gentle suction.

-

KCa3.1 currents are elicited by applying voltage ramps from -120 mV to +40 mV over 200 ms from a holding potential of -80 mV.

-

After establishing a stable baseline current, this compound is applied at various concentrations through the perfusion system.

-

The current potentiation is measured to determine the EC₅₀ of this compound.

Wire Myography for Vasodilation Assay

This protocol assesses the vasodilatory effect of this compound on isolated arteries.

Tissue Preparation:

-

Male C57Bl/6J mice (12-week-old) are euthanized.

-

The mesenteric arterial bed is excised and placed in cold, oxygenated physiological salt solution (PSS).

-

Second-order mesenteric arteries are dissected and cut into 2 mm segments.

Mounting and Normalization:

-

Each arterial segment is mounted on two tungsten wires (40 µm diameter) in a wire myograph chamber filled with PSS and maintained at 37°C, continuously bubbled with 95% O₂/5% CO₂.

-

The vessel is normalized to an internal circumference equivalent to 90% of that of the vessel under a transmural pressure of 100 mmHg to determine the optimal resting tension.

Experimental Procedure:

-

The viability of the arteries is assessed by contracting them with a high-potassium solution (KPSS).

-

Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (ACh) after pre-constriction with an appropriate vasoconstrictor (e.g., phenylephrine).

-

After washing and re-equilibration, arteries are pre-constricted with phenylephrine (e.g., to 80% of the KPSS-induced contraction).

-

A cumulative concentration-response curve for this compound is generated by adding the compound in increasing concentrations to the bath.

-

The relaxation is expressed as a percentage of the pre-constriction tension.

In-Vivo Blood Pressure Measurement

This protocol measures the effect of this compound on mean arterial blood pressure (MAP) in mice.

Animal Model:

-

Twelve-week-old male C57Bl/6J mice are used.

-

For telemetric measurements, animals are implanted with a pressure-transducing catheter in the carotid artery.

Drug Administration:

-

Intraperitoneal (i.p.) Injection: this compound is dissolved in a vehicle of peanut oil/DMSO (9:1 v/v) and administered at doses of 30 mg/kg and 100 mg/kg.

-

Intravenous (i.v.) Injection: this compound is dissolved in a mixture of 10% CremophorEL and 90% phosphate-buffered saline and injected at 10 mg/kg into the tail vein.

-

Oral Administration: this compound can be administered orally, for example, by gavage.

Data Acquisition and Analysis:

-

Baseline MAP and heart rate (HR) are recorded continuously before drug administration.

-

After administration of this compound or vehicle, MAP and HR are monitored for a defined period.

-

The change in MAP from baseline is calculated and compared between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. Its high potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent for conditions where enhancing endothelial function and promoting vasodilation is beneficial, such as hypertension and other cardiovascular diseases. The experimental protocols provided herein offer a framework for researchers to further explore the properties and applications of this compound.

References

An In-depth Technical Guide to SKA-121: A Positive Allosteric Modulator of the KCa3.1 Ion Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SKA-121, a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). KCa3.1 channels play a crucial role in regulating membrane potential in various cell types, and their modulation represents a promising therapeutic strategy for a range of conditions, including cardiovascular diseases. This document details the pharmacological properties of this compound, its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.

Introduction

Calcium-activated potassium (KCa) channels are a diverse group of ion channels that are gated by intracellular calcium levels. They are critical in linking intracellular calcium signaling to cellular excitability and potassium efflux. The KCa channel family is broadly divided into three subfamilies based on their single-channel conductance: small-conductance (SK or KCa2), intermediate-conductance (IK or KCa3.1), and big-conductance (BK or KCa1.1) channels.[1] this compound has emerged as a valuable pharmacological tool due to its high selectivity for the KCa3.1 channel.[2][3]

This compound is a positive allosteric modulator, meaning it enhances the channel's sensitivity to its endogenous activator, calcium, thereby increasing the probability of channel opening at a given calcium concentration.[2] This modulation leads to membrane hyperpolarization, a key mechanism in various physiological processes, including vasodilation.

Pharmacological Profile of this compound

This compound is a naphthooxazole derivative with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine. It demonstrates significant potency and selectivity for KCa3.1 channels.

Quantitative Data: Potency and Selectivity

The following table summarizes the half-maximal effective concentration (EC50) values of this compound for various ion channels, highlighting its selectivity for KCa3.1.

| Ion Channel Target | EC50 (nM) | Fold Selectivity vs. KCa3.1 | Reference |

| KCa3.1 (IKCa1) | 109 | - | |

| KCa2.1 (SK1) | 8,700 | ~80 | |

| KCa2.2 (SK2) | 6,800 | ~62 | |

| KCa2.3 (SK3) | 4,400 | ~40 | |

| Voltage-gated K+ (KV) Channels | >20,000 | >200 | |

| Voltage-gated Na+ (NaV) Channels | >20,000 | >200 |

Mechanism of Action

This compound acts as a positive-gating modulator of KCa3.1 channels. These channels are gated by intracellular calcium, which binds to the protein calmodulin (CaM) that is constitutively associated with the channel's C-terminus. This compound is proposed to bind to a site at the interface between CaM and the calmodulin-binding domain (CaM-BD) of the KCa3.1 channel. This binding event is thought to stabilize the CaM-CaM-BD interaction in a conformation that favors channel opening, thereby shifting the calcium concentration-response curve to the left and increasing the channel's apparent affinity for calcium.

Mechanism of this compound action on the KCa3.1 channel complex.

Experimental Protocols

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to determine the potency and efficacy of this compound on KCa3.1 channels expressed in a heterologous system (e.g., HEK293 cells).

Objective: To measure the effect of this compound on KCa3.1 channel currents.

Materials:

-

HEK293 cells stably expressing human KCa3.1.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to yield a calculated free Ca²⁺ concentration of 250 nM (pH 7.2 with KOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

Methodology:

-

Cell Preparation: Culture KCa3.1-expressing HEK293 cells on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber on the microscope and perfuse with the external solution.

-

Establish a gigaohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -80 mV.

-

Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.

-

-

Compound Application:

-

Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

-

After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

-

Record currents at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.

-

Normalize the current potentiation to the baseline current.

-

Plot the concentration-response curve and fit with the Hill equation to determine the EC50.

-

In Vivo Evaluation: Blood Pressure Measurement in Mice

This protocol describes a method to assess the in vivo effect of this compound on mean arterial blood pressure (MAP).

Objective: To determine if this compound lowers blood pressure in a KCa3.1-dependent manner.

Materials:

-

Wild-type (e.g., C57Bl/6J) and KCa3.1 knockout mice.

-

This compound.

-

Vehicle for intraperitoneal (i.p.) injection: peanut oil/DMSO (9:1 v/v).

-

Vehicle for intravenous (i.v.) injection: 10% CremophorEL and 90% phosphate-buffered saline.

-

Blood pressure telemetry system or tail-cuff plethysmography.

Methodology:

-

Animal Acclimatization: Acclimate mice to the experimental setup to minimize stress-induced blood pressure variations.

-

Compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 100 mg/kg i.p. dose or a 10 mg/kg i.v. dose).

-

Baseline Measurement: Record baseline MAP and heart rate for a sufficient period before compound administration.

-

Administration: Administer this compound or vehicle to both wild-type and KCa3.1 knockout mice via the chosen route (i.p. or i.v.).

-

Post-Dose Monitoring: Continuously monitor and record MAP and heart rate for several hours post-administration.

-

Data Analysis:

-

Calculate the change in MAP from baseline for each animal.

-

Compare the effects of this compound in wild-type versus knockout mice to confirm KCa3.1-dependent activity.

-

Use appropriate statistical tests (e.g., ANOVA) to determine significance.

-

Experimental and Drug Discovery Workflow

The development and characterization of a selective ion channel modulator like this compound typically follows a structured workflow, from initial screening to in vivo validation.

Typical workflow for the evaluation of an ion channel modulator.

Conclusion

This compound is a well-characterized positive allosteric modulator of the KCa3.1 channel with high potency and selectivity. Its ability to enhance KCa3.1 activity leads to significant physiological effects, such as vasodilation and a reduction in blood pressure, which have been demonstrated in both ex vivo and in vivo models. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other KCa3.1 modulators.

References

- 1. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SKA-121 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental use of SKA-121 in a cell culture setting. This compound is a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.

Introduction

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. These channels are involved in regulating cell volume, proliferation, and migration in various cell types. Dysregulation of KCa3.1 has been implicated in several diseases, making this compound a compound of interest for drug development. This document outlines the essential information and procedures for utilizing this compound in in vitro cell culture experiments.

Physicochemical Properties and Storage

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 5-Methylnaphth[2,1-d]oxazol-2-amine | |

| Molecular Weight | 198.23 g/mol | |

| Formula | C₁₂H₁₀N₂O | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | |

| Storage | Store at -20°C |

Biological Activity and Selectivity

This compound acts as a positive allosteric modulator of KCa3.1 channels, meaning it enhances the channel's sensitivity to intracellular calcium. This leads to an increase in potassium efflux and subsequent cell hyperpolarization. The table below summarizes the potency and selectivity of this compound.

| Target | EC₅₀ | Selectivity vs. KCa3.1 | Reference |

| KCa3.1 | 109 nM | - | |

| KCa2.3 | 4.4 µM | ~40-fold | |

| Kᵥ Channels | - | ~200 to 400-fold | |

| Naᵥ Channels | - | ~200 to 400-fold |

Signaling Pathway of this compound

This compound enhances the activity of the KCa3.1 channel, which is gated by intracellular calcium (Ca²⁺) bound to calmodulin (CaM). The binding of this compound to the channel-CaM complex increases the channel's open probability at a given Ca²⁺ concentration.

Caption: Signaling pathway of this compound action.

Experimental Protocol for Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound. The optimal conditions, including cell type, seeding density, and this compound concentration, should be determined empirically for each specific experiment.

Materials

-

Cells of interest (e.g., HEK293 cells expressing KCa3.1, endothelial cells, lymphocytes)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS), if required

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks or plates

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Stock Solution Preparation

-

Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 1.9823 mg of this compound in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Cell Seeding

-

Culture cells to the desired confluency in a T-75 flask.

-

Wash the cells with sterile PBS.

-

Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells).

-

Resuspend the cells in fresh, pre-warmed culture medium.

-

Determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seed the cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density. The optimal seeding density will vary depending on the cell type and the duration of the experiment.

-

Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

Treatment with this compound

-

On the day of the experiment, prepare serial dilutions of this compound from the stock solution in a sterile culture medium. The final concentration of DMSO in the culture medium should be kept constant across all conditions and should typically not exceed 0.1% to avoid solvent-induced toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental design.

-

Carefully remove the old medium from the cell culture plates.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired period. The incubation time will depend on the specific assay being performed.

Downstream Analysis

Following treatment with this compound, cells can be analyzed using various techniques, such as:

-

Patch-clamp electrophysiology: To directly measure the activity of KCa3.1 channels.

-

Calcium imaging: To assess changes in intracellular calcium levels.

-

Cell proliferation assays: (e.g., MTT, BrdU) to evaluate the effect on cell growth.

-

Migration/Invasion assays: (e.g., wound healing, transwell assays) to study cell motility.

-

Western blotting or qPCR: To analyze the expression of relevant proteins or genes.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based experiment using this compound.

Caption: General experimental workflow for this compound treatment.

Safety Precautions

This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All procedures should be performed in a sterile environment to prevent contamination of cell cultures.

Application Notes and Protocols for In Vivo Studies with SKA-121

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of SKA-121, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. The information compiled herein is intended to facilitate the design and execution of pre-clinical research studies.

Introduction to this compound

This compound is a potent and selective activator of the KCa3.1 channel, also known as the IKCa1 or SK4 channel.[1] KCa3.1 channels are expressed in various cell types, including endothelial cells, hematopoietic cells, and fibroblasts, and are implicated in a range of physiological and pathophysiological processes. By potentiating the channel's opening in response to intracellular calcium, this compound can hyperpolarize the cell membrane, thereby modulating cellular function. This mechanism of action makes this compound a valuable tool for investigating the role of KCa3.1 channels in various disease models.

Key characteristics of this compound:

-

Mechanism of Action: Positive allosteric modulator of KCa3.1 channels.[2][3]

-

Selectivity: Exhibits high selectivity for KCa3.1 over other potassium channels, including KCa2.x channels.[4]

-

In Vivo Effects: Demonstrated efficacy in lowering blood pressure in normotensive and hypertensive mouse models.

Signaling Pathway of this compound

This compound enhances the activity of the KCa3.1 channel, which is gated by intracellular calcium. The activation of this channel leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type. In endothelial cells, for example, it contributes to endothelium-dependent hyperpolarization (EDH), leading to vasodilation and a decrease in blood pressure.

Caption: Signaling pathway of this compound in endothelial cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Potency and Selectivity

| Parameter | Value | Channel | Reference |

| EC₅₀ | 109 nM | Human KCa3.1 | |

| EC₅₀ | 4.4 µM | Human KCa2.3 | |

| Selectivity | ~40-fold | KCa3.1 vs KCa2.3 |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Route of Administration | Reference |

| Half-life (t₁/₂) | ~20 minutes | Intraperitoneal (i.p.) | |

| Oral Bioavailability | ~25% | Oral (p.o.) |

Table 3: In Vivo Efficacy in Mice (Blood Pressure Reduction)

| Dose | Route of Administration | Animal Model | Effect | Reference |

| 100 mg/kg | Intraperitoneal (i.p.) | Normotensive Mice | Significant decrease in mean arterial pressure | |

| 100 mg/kg | Intraperitoneal (i.p.) | Hypertensive Mice | Significant decrease in mean arterial pressure | |

| 30 mg/kg | Intraperitoneal (i.p.) | Normotensive Mice | No significant alteration in mean arterial pressure | |

| 10 mg/kg | Intravenous (i.v.) | C57Bl/6J Mice | N/A (used for pharmacokinetic studies) |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo studies in mice, based on published research.

Preparation of this compound Formulations

4.1.1. Intravenous (i.v.) Administration

-

Vehicle: 10% Cremophor® EL in 90% phosphate-buffered saline (PBS).

-

Preparation:

-

Dissolve this compound in Cremophor® EL first.

-

Add the PBS gradually while vortexing to form a clear solution.

-

Prepare a stock solution of 5 mg/mL for a final dose of 10 mg/kg in a typical injection volume of 200 µL for a 25g mouse.

-

4.1.2. Intraperitoneal (i.p.) Administration

-

Vehicle: 9:1 (v/v) mixture of peanut oil and DMSO.

-

Preparation:

-

Dissolve this compound in DMSO.

-

Add the peanut oil and mix thoroughly.

-

The final concentration should be calculated based on the desired dose (e.g., 100 mg/kg) and a standard injection volume.

-

4.1.3. Oral (p.o.) Administration

-

While oral administration has been mentioned with an approximate bioavailability of 25%, a specific vehicle and protocol for oral gavage are not detailed in the reviewed literature. Researchers may consider formulating this compound in a vehicle such as 0.5% methylcellulose or exploring its solubility in drinking water for ad libitum administration.

In Vivo Hypertension Model Workflow

This protocol outlines a typical workflow for evaluating the antihypertensive effects of this compound in a mouse model.

References

- 1. glpbio.com [glpbio.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Preparation and In Vitro and In Vivo Characterization of the Tumor-specific Antigen-derived Peptide as a Potential Candidate for Targeting Human Epidermal Growth Factor Receptor 2-positive Breast Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for SKA-121 Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SKA-121, a positive allosteric modulator of the KCa3.1 potassium channel, in mouse models. The information compiled herein is intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound is a selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2] It functions as a positive allosteric modulator, increasing the channel's sensitivity to intracellular calcium.[2] The activation of KCa3.1 channels on endothelial cells leads to hyperpolarization, which in turn causes vasodilation and a reduction in blood pressure.[3] this compound exhibits an EC50 of 109 nM for KCa3.1 and demonstrates high selectivity over other potassium and sodium channels.

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and pharmacokinetic parameters of this compound in mouse models.

Table 1: In Vivo Dosage and Administration of this compound in Mice

| Parameter | Dosage/Concentration | Administration Route | Vehicle | Observed Effect |

| Effective Dose | 100 mg/kg | Intraperitoneal (i.p.) | Peanut oil/DMSO (9:1 v/v) | Significantly lowered mean arterial blood pressure in normotensive and hypertensive mice. |

| Ineffective Dose | 30 mg/kg | Intraperitoneal (i.p.) | Peanut oil/DMSO (9:1 v/v) | No significant alteration in mean arterial pressure. |

| Intravenous Dose | 10 mg/kg | Intravenous (i.v.) | 10% CremophorEL and 90% phosphate-buffered saline | Data on specific effects at this dosage were not detailed in the reviewed sources. |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Route of Administration |

| Half-life | ~20 minutes | Intraperitoneal |

| Oral Bioavailability | ~25% | Oral |

| Plasma Concentration | 21.3 ± 2.4 µM (at 5 minutes) | 100 mg/kg i.p. |

| 483 ± 231 nM (at 1 hour) | 100 mg/kg i.p. | |

| 53 ± 44 nM (at 4 hours) | 100 mg/kg i.p. |

Experimental Protocols

Preparation of this compound Formulations

3.1.1. For Intraperitoneal (i.p.) Administration:

-

Vehicle: A mixture of 90% peanut oil and 10% Dimethyl Sulfoxide (DMSO).

-

Preparation Steps:

-

Weigh the required amount of this compound.

-

Dissolve the this compound in DMSO. The volume of DMSO should be 10% of the final desired volume.

-

Add peanut oil to reach the final volume.

-

Vortex the solution thoroughly to ensure homogeneity before administration.

-

3.1.2. For Intravenous (i.v.) Administration:

-

Vehicle: A mixture of 10% Cremophor® EL and 90% phosphate-buffered saline (PBS).

-

Preparation Steps:

-

Dissolve the required amount of this compound in Cremophor® EL.

-

Gradually add PBS while mixing to achieve the final desired concentration.

-

Ensure the solution is clear and free of precipitates before injection.

-

Administration Protocols

3.2.1. Intraperitoneal (i.p.) Injection:

-

Animal Restraint: Manually restrain the mouse, ensuring the abdomen is accessible.

-

Injection Site: The lower right quadrant of the abdomen is recommended to avoid puncture of the cecum or urinary bladder.

-

Procedure:

-

Use a sterile 25-27 gauge needle.

-

Insert the needle at a shallow angle (approximately 30-45 degrees) into the peritoneal cavity.

-

Gently aspirate to confirm that the needle has not entered a blood vessel or internal organ.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

3.2.2. Oral Administration (Gavage):

-

Note: Given the reported oral bioavailability of ~25%, oral administration is a viable, less invasive alternative.

-

Procedure:

-

Prepare the this compound solution in a suitable, non-toxic vehicle.

-

Use a proper size and type of gavage needle for mice.

-